molecular formula C19H10Br2O8S B103178 Bromopyrogallol red CAS No. 16574-43-9

Bromopyrogallol red

Cat. No.: B103178
CAS No.: 16574-43-9
M. Wt: 558.2 g/mol
InChI Key: QFXYYBXMARTXHI-UHFFFAOYSA-N
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Description

Bromopyrogallol red is a useful research compound. Its molecular formula is C19H10Br2O8S and its molecular weight is 558.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315537. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectrophotometric Determination of Antimony : Bromopyrogallol Red is used for the spectrophotometric determination of antimony(III). It's effective in the presence of various masking agents and compares favorably with existing techniques due to its high molar absorptivity coefficient (Christopher & West, 1966).

  • Analytical Application in Peroxidase Assays : It serves as a hydrogen donor substrate for peroxidase, with applications in quantitative assays for horseradish peroxidase and for determining trace hydrogen peroxide. This method also allows for the quantification of glucose in human serum (Guo, Li, & Shen, 1999).

  • Separation of Metal Ions : this compound is used as a complexing agent for selective separation of titanium(IV) from various metal ions (Brajter, 1974).

  • Quantitation of Proteins : It is involved in a method for quantitating proteins in aqueous solution, leveraging the enhancement of Rayleigh light scattering upon binding to proteins (Ma, Li, & Tong, 1997).

  • Chemosensor for Copper and Chloride : this compound acts as a chemosensor for detecting copper and chloride with distinct visual color changes, showing high chromogenic selectivity for Cu(2+) (Tavallali, Deilamy Rad, Parhami, & Abbasiyan, 2012).

  • Assay of Hydroxyl Radical : It's used in a system for investigating hydroxyl radical production, offering a rapid, simple, and stable method to select antioxidants (Feng, 2001).

  • Photoelectrochemical Cell Sensitization : In photoelectrochemical cells, this compound is used as a sensitizer in conjunction with fluorescent dyes, enhancing photovoltaic properties (Jayaweera, Rajapaksha, & Tennakone, 2005).

  • Determination of Niobium(V) : It reacts with niobium(V) to form a highly selective color system, enabling sensitive spectrophotometric determination (Belcher, Ramakrishna, & West, 1965).

  • Selective Acetate Anion Recognition : this compound can be used as a chromogenic anion receptor for the selective detection of acetate anion in mixed DMSO/H2O media, showing high efficiency and sensitivity (Tavallali, Deilamy Rad, Parhami, & Abbasiyan, 2012).

  • pH Optical Sensor : When incorporated into a sol-gel silica matrix, it serves as a solid indicator for sensing pH, exhibiting rapid response and high sensitivity (Yari & Dinarvand, 2011).

Mechanism of Action

Target of Action

Bromopyrogallol Red (BPR) is primarily used in analytical chemistry as a reagent for spectrophotometric analysis and as a complexometric indicator . It has been used as a complexometric indicator for the determination of Bi, Cd, Co, Mg, and Mn . Therefore, its primary targets are these metal ions.

Mode of Action

BPR interacts with its targets (metal ions) through complexation reactions . In the presence of quaternary ammonium salts, the analytical possibilities with BPR are even greater . This interaction also increases the color contrast and sensitivity of many elements for analysis .

Biochemical Pathways

BPR is protonized in 1 M H2SO4 solution and changes gradually to its ionized forms in alkaline solution . In its neutral form, BPR is a bipolar ion, containing a protonized carbonyl group as well as a dissociated sulfonate group .

Pharmacokinetics

It is known that bpr is a powder that is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as the pH and ionic strength of the solution.

Result of Action

The result of BPR’s action is the formation of colored complexes with metal ions, which can be detected spectrophotometrically . The color of these complexes depends on the specific metal ion involved, allowing for the differentiation and quantification of different metal ions in a sample .

Action Environment

The action of BPR is influenced by environmental factors such as pH and the presence of other ions. For example, in the presence of ammonia salts, the bathochromic shifts increase . The hydrophilic group on the ammonia salts also changes the dissociation of the reagent to be used with BPR to a more acidic region .

Future Directions

Bromopyrogallol Red is frequently used in analytical chemistry as a reagent for spectrophotometric analysis and as a complexometric indicator . It has been used as a complexometric indicator for the determination of Bi, Cd, Co, Mg, Mn, and rare earths . It is also used in back-titrations with Co, Cu, Ga, Pb, and Th .

Biochemical Analysis

Properties

IUPAC Name

2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYYBXMARTXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066082
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide
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Molecular Weight

558.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16574-43-9
Record name Bromopyrogallol red
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Record name Bromopyrogallol red
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Record name Bromopyrogallol red
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide
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Record name α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Bromopyrogallol Red a suitable reagent for spectrophotometric analysis?

A1: BPR forms intensely colored complexes with numerous metal ions, exhibiting distinct absorption spectra compared to the free dye. This allows for sensitive and selective spectrophotometric determination of these metals by measuring the absorbance of the complex. [, , , , , , ]

Q2: Which metals can be determined using this compound?

A2: Research demonstrates BPR's utility in determining trace amounts of various metals, including but not limited to Molybdenum(VI), Iron (II and III), Niobium, Lead(II), Scandium, Osmium(VIII), Titanium(IV), Antimony, Yttrium, Aluminum, Bismuth, Ytterbium (III), Germanium, Tin(IV), Cobalt, Zirconium(IV), Thorium(IV), and Uranium. [1, 2, 5-7, 9, 14-16, 19-21, 24, 29, 30, 33, 34]

Q3: Can this compound be used to analyze real-world samples?

A3: Yes, BPR has been successfully applied to determine metal content in diverse matrices such as medicines, sediments, coal cinder, alloy steels, water samples (including river water, lake water, tap water), canned food, veterinary preparations, pharmaceutical formulations, churchite, refined ores, chlorination residues, zinc lixiviating solutions, silicate rocks, and urine. [1, 2, 6, 7, 14-16, 19-21, 24, 29-31, 33, 34]

Q4: How do surfactants impact the sensitivity of BPR-based methods?

A4: Studies show that the presence of cationic and nonionic surfactants can significantly influence the sensitivity of spectrophotometric methods utilizing BPR. They can enhance the molar absorptivity, shift the analytical wavelength, and even enable the analysis of otherwise insoluble complexes. [, , , , , , , , ] For instance, cetylpyridinium chloride and Triton X-100 were used to improve the sensitivity of Bismuth determination. []

Q5: Can this compound be used for kinetic-based analysis?

A5: Yes, BPR's ability to undergo catalytic oxidation in the presence of certain metal ions and hydrogen peroxide has led to the development of kinetic spectrophotometric methods. These methods rely on measuring the rate of change in absorbance, which is proportional to the analyte concentration. [, , , , ]

Q6: How can this compound be used in flow injection analysis?

A6: BPR has been successfully incorporated into flow injection analysis (FIA) systems for automated determination of cationic surfactants. The method exploits the sensitizing effect of these surfactants on the reaction between molybdenum and BPR. This leads to increased absorbance of the resulting complex, allowing for quantification of the surfactant. []

Q7: Can this compound be used for the analysis of organic compounds?

A7: While primarily used for metal analysis, BPR has also shown promise in determining organic compounds. For example, it has been successfully employed for the determination of benzidine, a carcinogenic aromatic amine, based on a colorimetric reaction. [] Additionally, a method for assessing haze-active protein in beer was developed using BPR, taking advantage of its ability to bind to proteins and cause a spectral shift. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C19H10Br2O9S, and its molecular weight is 578.18 g/mol.

Q9: How does this compound interact with metal ions?

A9: BPR typically chelates metal ions through its hydroxyl and sulfonic acid groups, forming stable complexes. The exact stoichiometry and structure of these complexes can vary depending on the metal ion, pH, and presence of other ligands or surfactants. [, , , , , , ]

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